molecular formula C9H5ClF3N B1585990 5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile CAS No. 261763-26-2

5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile

Cat. No.: B1585990
CAS No.: 261763-26-2
M. Wt: 219.59 g/mol
InChI Key: XCPSZOAJWIBKNE-UHFFFAOYSA-N
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Description

5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile is an organic compound with the molecular formula C9H5ClF3N. It is a nitrile derivative characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile typically involves the reaction of 5-chloro-2-(trifluoromethyl)benzyl chloride with sodium cyanide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

5-Chloro-2-(Trifluoromethyl)Benzyl Chloride+Sodium CyanideThis compound+Sodium Chloride\text{5-Chloro-2-(Trifluoromethyl)Benzyl Chloride} + \text{Sodium Cyanide} \rightarrow \text{this compound} + \text{Sodium Chloride} 5-Chloro-2-(Trifluoromethyl)Benzyl Chloride+Sodium Cyanide→this compound+Sodium Chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, and other derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide, dimethylformamide (DMF), reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Amides, amines, and other derivatives.

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids or amides.

Scientific Research Applications

5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile depends on its specific application and the target molecules involved. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the chloro and trifluoromethyl groups can influence the compound’s reactivity, binding affinity, and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(Trifluoromethyl)Phenylacetonitrile
  • 4-(Trifluoromethyl)Phenylacetonitrile
  • 2-Chloro-5-(Trifluoromethyl)Acetophenone

Uniqueness

5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring. This structural arrangement can affect the compound’s chemical reactivity, physical properties, and potential applications. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) can enhance the compound’s stability and influence its interactions with other molecules.

Properties

IUPAC Name

2-[5-chloro-2-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPSZOAJWIBKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380786
Record name 5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-26-2
Record name 5-Chloro-2-(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-26-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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